

Preliminary Assessment of 4-Benzyl-3-methylmorpholine Toxicity: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyl-3-methylmorpholine

Cat. No.: B15094399

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Disclaimer: Limited direct toxicological data is available for **4-Benzyl-3-methylmorpholine**. This guide provides a preliminary assessment based on data from structurally related compounds, including 4-Benzylmorpholine and other morpholine derivatives. The information presented for these analogs should be interpreted with caution and serves as a surrogate until specific data for **4-Benzyl-3-methylmorpholine** becomes available.

Introduction

4-Benzyl-3-methylmorpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds and drugs.^{[1][2]} Its derivatives have shown a wide range of pharmacological activities.^{[3][4]} However, a comprehensive toxicological profile for **4-Benzyl-3-methylmorpholine** is not currently available in the public domain. This guide aims to provide a preliminary toxicological assessment by summarizing available data on closely related analogs and outlining standard experimental protocols relevant to its evaluation.

Physicochemical Properties

A summary of the computed physicochemical properties of the related compound, 4-Benzylmorpholine, is provided below. These properties can influence the toxicokinetic and toxicodynamic behavior of the substance.

Property	Value (for 4-Benzylmorpholine)	Data Source
Molecular Formula	C11H15NO	PubChem
Molecular Weight	177.24 g/mol	PubChem
XLogP3-AA	1.6	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Hazard Identification (Based on Analogs)

Safety Data Sheets (SDS) for the closely related compound, 4-Benzylmorpholine, indicate the following potential hazards[5][6]:

- Skin Corrosion/Irritation: Causes skin irritation.[6]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

For another analog, 4-Benzyl-2-(chloromethyl)morpholine, the hazards are more severe, including:

- Causes severe skin burns and eye damage.[7]
- Harmful if swallowed.[7]
- May cause respiratory irritation.[7]

It is crucial to handle **4-Benzyl-3-methylmorpholine** with appropriate personal protective equipment (PPE), including gloves and eye protection, until its specific toxicological properties are determined.

Quantitative Toxicological Data (on Analogs)

No specific quantitative toxicological data (e.g., LD50, IC50) for **4-Benzyl-3-methylmorpholine** was identified. The following tables summarize data for other morpholine derivatives.

Table 1: Acute Oral Toxicity of Morpholine Derivatives

Compound	Species	LD50	Data Source
Acryloyl morpholine	Rat	588 mg/kg bw	AICIS
Morpholine	Rat	1050–1900 mg/kg bw	AICIS
Morpholine	Guinea pig	900 mg/kg bw	AICIS

Table 2: In Vitro Cytotoxicity of Morpholine Derivatives

Compound	Cell Line	IC50	Data Source
Morpholine-substituted tetrahydroquinoline derivative (10e)	A549 (Lung cancer)	0.033 μ M	PMC
Morpholine-substituted tetrahydroquinoline derivative (10h)	MCF-7 (Breast cancer)	0.087 μ M	PMC
Morpholine substituted quinazoline derivative (AK-3)	A549 (Lung cancer)	10.38 \pm 0.27 μ M	PMC
Morpholine substituted quinazoline derivative (AK-3)	MCF-7 (Breast cancer)	6.44 \pm 0.29 μ M	PMC
Morpholine substituted quinazoline derivative (AK-3)	SHSY-5Y (Neuroblastoma)	9.54 \pm 0.15 μ M	PMC

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are provided below. These are generalized protocols based on OECD guidelines and common laboratory practices, as no specific studies on **4-Benzyl-3-methylmorpholine** were found.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)

This test is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

- **Test Animals:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used as they are generally slightly more sensitive.[8]
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.[9]
- **Dose Selection:** A sighting study may be performed to select the appropriate starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.[8][10]
- **Administration:** The test substance is administered as a single oral dose by gavage.[8]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are conducted frequently on the day of dosing and at least daily thereafter.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The results are used to classify the substance for acute oral toxicity based on the observed mortality and signs of toxicity at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

- **Cell Culture:** Human cancer cell lines (e.g., A549, MCF-7) or other relevant cell types are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).[11]
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** The test compound (**4-Benzyl-3-methylmorpholine**) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).^{[11][12]}

- **MTT Addition:** After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.^[13]

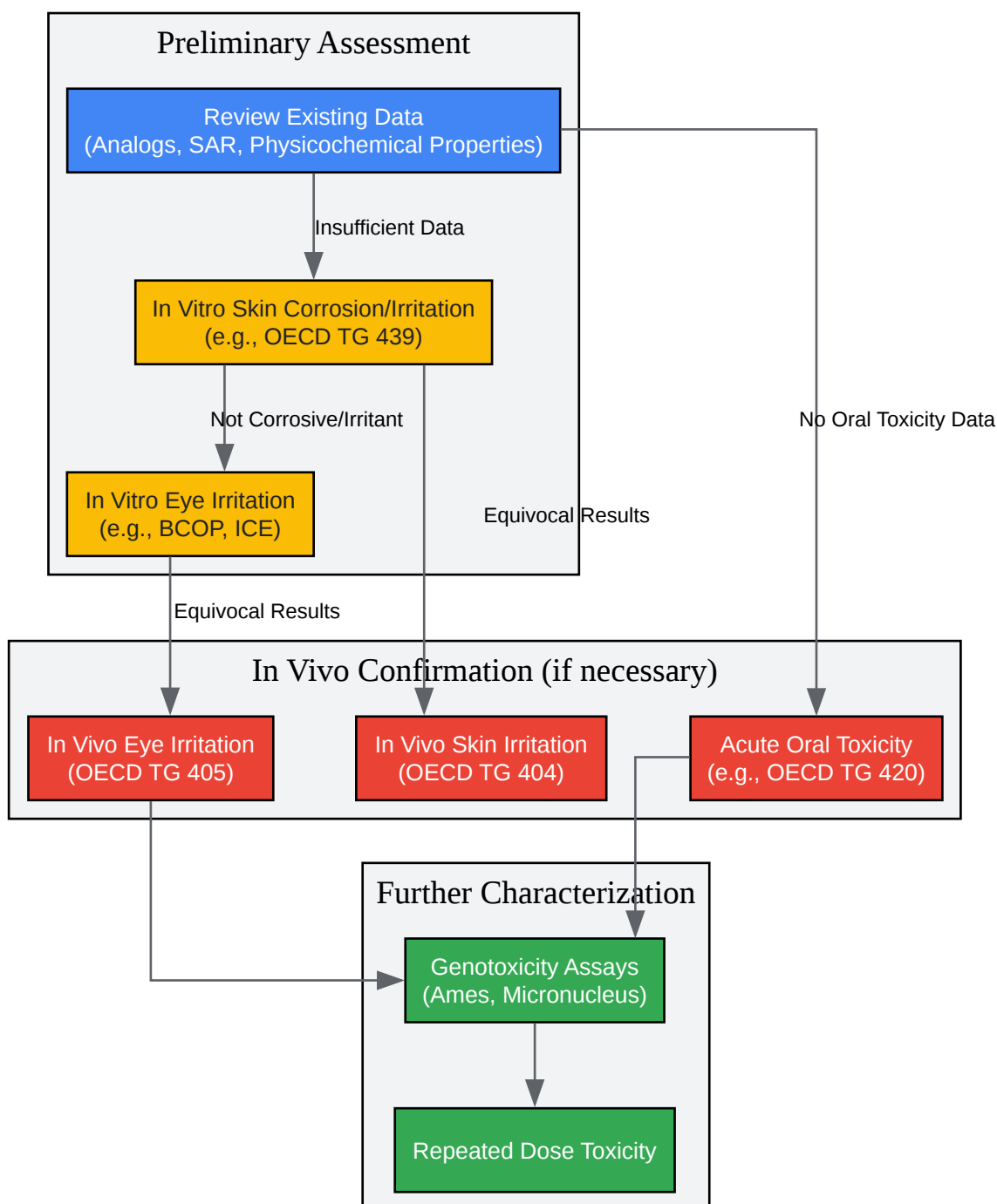
Skin and Eye Irritation Testing (Based on OECD TG 439 and 405)

A tiered testing strategy is recommended to minimize animal testing.

- **Weight-of-the-Evidence Analysis:** Existing data on the substance and its analogs, as well as its physicochemical properties (e.g., pH), are evaluated.^[14]
- **In Vitro Skin Irritation (OECD TG 439):**
 - A reconstructed human epidermis (RhE) model is used.^[15]
 - The test substance is applied topically to the tissue surface.^[15]
 - After a defined exposure and post-exposure incubation period, cell viability is assessed using the MTT assay.^[15]
 - A reduction in cell viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is a skin irritant.^[15]
- **In Vivo Eye Irritation (OECD TG 405):**

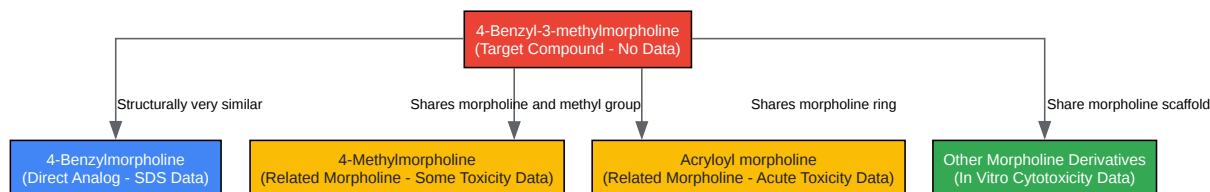
- This test is only performed if in vitro and other data are insufficient to classify the substance. Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[\[14\]](#)[\[16\]](#)
- A single drop of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[\[14\]](#)
- The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[\[17\]](#)
- The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Visualizations



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Caption: Tiered testing workflow for toxicological assessment.



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Caption: Relationship of target compound to analogs with available data.

Conclusion and Future Directions

The preliminary assessment of **4-Benzyl-3-methylmorpholine** reveals a significant lack of specific toxicological data. Based on information from its close analog, 4-Benzylmorpholine, it should be handled as a potential skin and eye irritant. Data from other morpholine derivatives suggest that the toxicity profile can vary significantly based on the substitutions on the morpholine ring.

To establish a comprehensive toxicological profile for **4-Benzyl-3-methylmorpholine**, the following studies are recommended:

- **Acute Toxicity Testing:** An acute oral toxicity study (e.g., OECD TG 420) to determine its acute toxicity profile.
- **In Vitro Cytotoxicity:** Evaluation of its cytotoxic potential against a panel of human cell lines using assays such as the MTT assay.
- **Genotoxicity Assessment:** A battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) to assess its mutagenic potential.
- **Skin and Eye Irritation/Corrosion:** In vitro studies using reconstructed human tissue models (e.g., OECD TG 439) to definitively classify its irritation potential.

The generation of this data is essential for a thorough risk assessment and to ensure the safe handling and use of **4-Benzyl-3-methylmorpholine** in research and development settings.

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References

- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 4-Benzylmorpholine | C₁₁H₁₅NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzyl-2-(chloromethyl)morpholine | C₁₂H₁₆ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]
- 10. bemsreports.org [bemsreports.org]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. x-cellr8.com [x-cellr8.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ecetoc.org [ecetoc.org]

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